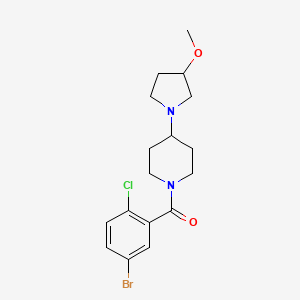

N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine core, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The 3-chloro-4-methylphenyl and 3-methylbenzyl groups would likely be introduced in subsequent steps, although the exact methodology would depend on the specific synthetic route chosen .Molecular Structure Analysis

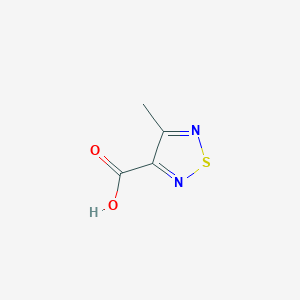

The molecular structure of this compound, as suggested by its name, contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, one carbon-oxygen double bond, and a 2-oxo group (a carbonyl group at the 2-position). It also contains a 3-chloro-4-methylphenyl group and a 3-methylbenzyl group attached to the nitrogen and 1-position of the dihydropyridine ring, respectively .Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the dihydropyridine ring is known to participate in redox reactions. The chlorine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Wissenschaftliche Forschungsanwendungen

Potential Anti-HIV Agents

Research has indicated the potential of certain carboxamide derivatives as anti-HIV agents. For example, a study on the crystal structure of a related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, highlights its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This insight suggests that similar compounds, including "N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide," may possess valuable biological activities against HIV (Tamazyan et al., 2007).

Advances in Organic Synthesis

Research into the synthesis and X-ray diffraction of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide has led to the development of novel organic synthesis techniques, including rearrangements and cyclizations. This work results in the creation of a variety of derivatives with potential for further chemical and biological investigation, indicating a broad scope for the application of "N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide" in the field of organic chemistry (Feklicheva et al., 2019).

Antimicrobial and Antifungal Applications

A study on clubbed quinazolinone and 4-thiazolidinone derivatives, which are chemically related to "N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide," demonstrated significant in vitro antibacterial and antifungal activities. This suggests that modifications and derivations of the initial compound could lead to effective antimicrobial and antifungal agents, potentially contributing to the development of new pharmaceuticals (Desai et al., 2011).

Safety and Hazards

Zukünftige Richtungen

The study of novel dihydropyridine derivatives is an active area of research, given their wide range of biological activities. Future research could involve studying the biological activity of this compound, synthesizing analogs with different substituents, and investigating their potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c1-14-5-3-6-16(11-14)13-27-24-10-4-7-18(21(24)26)20(25)23-17-9-8-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTPYIAJMAWHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2800240.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2800242.png)

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2800244.png)

![3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B2800246.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)